Lecirelin Acetate is a synthetic peptide that serves as a gonadotropin-releasing hormone analogue. It is primarily used in the field of reproductive medicine and veterinary science. The compound mimics the natural gonadotropin-releasing hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. Lecirelin Acetate has gained attention for its potential applications in fertility treatments and hormone regulation.
Lecirelin Acetate is synthesized through chemical processes rather than being derived from natural sources. Its development stems from the need to create more stable and effective analogues of gonadotropin-releasing hormone that can withstand metabolic degradation.
Lecirelin Acetate is classified as a peptide hormone analogue. It belongs to the broader category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Its classification is crucial for understanding its biological activity and therapeutic potential.
The synthesis of Lecirelin Acetate typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Lecirelin Acetate consists of a sequence of amino acids that mimic the structure of natural gonadotropin-releasing hormone. Its typical structure includes:
Lecirelin Acetate undergoes various reactions, primarily related to its interaction with biological systems:
Lecirelin Acetate acts by mimicking the natural gonadotropin-releasing hormone:
Lecirelin Acetate has several important applications in both human medicine and veterinary practices:
Lecirelin acetate is a strategically engineered nonapeptide analogue of native gonadotropin-releasing hormone (GnRH), designed to overcome the metabolic instability of the natural decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The molecular architecture of lecirelin (pGlu-His-Trp-Ser-Tyr-ᴅ-ᴮᵘGly-Leu-Arg-Pro-NHEt) incorporates three pivotal modifications that enhance its pharmacological profile [1] [4] [5]:
These structural alterations collectively increase lecirelin’s resistance to enzymatic degradation while amplifying its potency. In silico modeling confirms that the ᴅ-ᴮᵘGly and Pro-NHEt modifications stabilize a β-II turn conformation, optimizing interaction with transmembrane domains 2, 3, and 7 of GnRH-R [4] [9]. This results in a 15-fold higher binding affinity compared to native GnRH in bovine pituitary membrane assays [5].
Table 1: Structural Evolution from Native GnRH to Lecirelin Acetate
Position | Native GnRH | Lecirelin | Functional Impact |
---|---|---|---|
1 | pGlu | pGlu (retained) | N-terminal stability |
6 | Gly | ᴅ-ᴮᵘGly | Enzymatic resistance; Half-life extension |
10 | Gly-NH₂ | Pro-NHEt | Enhanced receptor binding |
Salt form | Variable | Acetate | Solubility optimization |
The industrial synthesis of lecirelin acetate employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, optimized for veterinary-scale production. The stepwise protocol involves [1] [7]:
Critical quality control metrics include:
Table 2: Manufacturing Process Parameters for Lecirelin Acetate
Synthesis Stage | Critical Parameters | Target Specification |
---|---|---|
SPPS | Coupling efficiency | ≥99.8% per residue |
Deprotection | Fmoc removal completeness | >99.95% (UV monitoring) |
Purification | HPLC gradient resolution | Rₛ > 2.0 from impurities |
Lyophilization | Residual solvents | TFA <100 ppm; Acetonitrile <410 ppm |
Lecirelin acetate functions as a potent GnRH agonist, triggering rapid and sustained luteinizing hormone (LH) release from the anterior pituitary. In vitro studies using bovine pituitary cells demonstrate its EC₅₀ of 0.8 nM for LH secretion—markedly lower than native GnRH (EC₅₀=12 nM) [2] [8]. This enhanced efficacy stems from:
The molecule’s therapeutic action in bovine ovarian follicular cysts exploits this potent LH surge. Cystic follicles retain GnRH-R expression, and lecirelin-stimulated LH promotes luteinization of cyst walls, restoring ovarian cyclicity [1] . In vitro contractility studies show lecirelin (2.07 μM) increases tension in preovulatory follicular strips by 152%, facilitating ovulation .
Table 3: Receptor Activation and LH Response of GnRH Analogues
Parameter | Native GnRH | Gonadorelin | Lecirelin | Buserelin |
---|---|---|---|---|
Binding Kᴅ (nM) | 18.0 | 15.2 | 2.3 | 1.8 |
EC₅₀ for LH (nM) | 12.0 | 9.5 | 0.8 | 0.6 |
Peak LH in Cattle (ng/mL) | - | 7.5±0.8 | 18.7±1.9 | 19.2±2.1 |
Ovulation Induction Rate | - | 73% | 82–100% | 100% |
Data from bovine pituitary assays and clinical trials [2] [8]
Lecirelin acetate exhibits species-specific pharmacokinetics critical for veterinary applications. After intramuscular (IM) administration, its absorption and elimination profiles vary:
Metabolite profiling identifies two primary inactive fragments: lecirelin(1-5) (pGlu-His-Trp-Ser-Tyr) and lecirelin(6-9) (ᴅ-ᴮᵘGly-Leu-Arg-Pro-NHEt), generated by renal brush-border endopeptidases. Notably, the ᴅ-ᴮᵘGly modification retards degradation 3-fold versus analogues with ʟ-amino acids at position 6 [4].
Table 4: Pharmacokinetic Parameters of Lecirelin Acetate in Key Species
Species | Dose (μg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | t₁/₂ (min) | AUC₀–∞ (ng·min/mL) |
---|---|---|---|---|---|
Cattle | 25 | 42.3 ± 5.1 | 60 | 145 ± 22 | 3,840 ± 510 |
Rabbit | 1.0 | 18.9 ± 2.3 | 45 | 67 ± 9 | 1,120 ± 185 |
Mare | 25 | 29.8 ± 4.2 | 75 | 122 ± 18 | 2,950 ± 390 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7